molecular formula C21H23N3O2 B11676755 2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline

2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11676755
M. Wt: 349.4 g/mol
InChI Key: UKUYQOWCJVWWRL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method starts with the condensation of 2,3-diamino benzoate with oxalic acid monohydrate to form a quinoxaline intermediate. This intermediate undergoes further functionalization through various reactions, including chlorination, hydrolysis, and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline diones, while substitution reactions can introduce various functional groups onto the quinoxaline ring .

Scientific Research Applications

2,3-Dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which can impart distinct biological activities and chemical reactivity compared to other quinoxaline derivatives. Its unique structure allows for targeted applications in various scientific fields .

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2,3-dimethoxy-6-(3-methylbutyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C21H23N3O2/c1-13(2)9-10-24-17-8-6-5-7-14(17)20-21(24)23-16-12-19(26-4)18(25-3)11-15(16)22-20/h5-8,11-13H,9-10H2,1-4H3

InChI Key

UKUYQOWCJVWWRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC

Origin of Product

United States

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